molecular formula C32H36N2O5 B8249591 Chaetoglobosin A-From chaetomium globosum

Chaetoglobosin A-From chaetomium globosum

Cat. No.: B8249591
M. Wt: 528.6 g/mol
InChI Key: OUMWCYMRLMEZJH-SLDYHONYSA-N
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Description

Chaetoglobosin A is a mycotoxin produced by the fungus Chaetomium globosum. This compound belongs to the cytochalasin family and is known for its cytotoxic properties. It has been isolated from various environments, including soil, water-damaged buildings, and marine organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chaetoglobosin A can be synthesized through a series of complex chemical reactions. The biosynthesis involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid pathway. The initial product undergoes multiple oxidations, forming intermediates such as prochaetoglobosin I, which is further oxidized to produce chaetoglobosin A .

Industrial Production Methods: Industrial production of chaetoglobosin A typically involves the cultivation of Chaetomium globosum in optimized conditions. For instance, using cornstalks as a substrate in solid-batch fermentation has been shown to yield significant amounts of chaetoglobosin A. The process includes extraction with acetone and purification under specific pH conditions .

Chemical Reactions Analysis

Types of Reactions: Chaetoglobosin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for multiple sites of reactivity, making it a versatile molecule for chemical modifications .

Common Reagents and Conditions: Common reagents used in the reactions involving chaetoglobosin A include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products: The major products formed from the reactions of chaetoglobosin A include various oxidized and reduced derivatives. These derivatives often exhibit different biological activities, making them valuable for further research .

Mechanism of Action

Chaetoglobosin A exerts its effects by interacting with the actin filament network within cells. It caps the growing ends of actin filaments, thereby inhibiting their assembly and disassembly. This disruption of the cytoskeleton leads to altered cellular dynamics and can induce cell death . The compound also affects the Gα-cAMP/PKA signaling pathway, which regulates various cellular processes, including secondary metabolism and development .

Properties

IUPAC Name

(1R,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37H,8,15H2,1-4H3,(H,34,38)/b10-7-,13-12?,18-14-/t17-,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMWCYMRLMEZJH-SLDYHONYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]/1C/C=C\[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)C=CC(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50335-03-0
Record name (1R,3E,6R,7E,9S,11E,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chaetoglobosin A-From chaetomium globosum
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Chaetoglobosin A-From chaetomium globosum
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Chaetoglobosin A-From chaetomium globosum
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Chaetoglobosin A-From chaetomium globosum

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